molecular formula C23H29F3O6 B592433 Fluprostenol-d4 CAS No. 282550-19-0

Fluprostenol-d4

Cat. No. B592433
M. Wt: 462.499
InChI Key: WWSWYXNVCBLWNZ-YKZAICOVSA-N
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Description

Fluprostenol-d4 contains four deuterium atoms at the 3, 3’, 4, and 4’ positions . It is intended for use as an internal standard for the quantification of fluprostenol by GC- or LC-mass spectrometry . Fluprostenol is a metabolically stable analog of prostaglandin F2α (PGF2α) with potent FP receptor agonist activity .


Molecular Structure Analysis

Fluprostenol-d4 has a molecular formula of C23H25D4F3O6 . Its average mass is 462.493 Da and its monoisotopic mass is 462.216736 Da .


Physical And Chemical Properties Analysis

Fluprostenol-d4 has a molecular formula of C23H25D4F3O6 and a formula weight of 462.5 . It is soluble in DMF, DMSO, and ethanol .

Safety And Hazards

Fluprostenol is classified as a highly flammable liquid and vapor, and it can cause serious eye irritation . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, and eye/face protection should be worn when handling it .

Future Directions

Fluprostenol-d4 is intended for use as an internal standard for the quantification of fluprostenol by GC- or LC-mass spectrometry . As a metabolically stable analog of prostaglandin F2α (PGF2α) with potent FP receptor agonist activity, it may have potential applications in research related to prostaglandin function and metabolism .

properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1/i2D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-YKZAICOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100578
Record name 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluprostenol-d4

CAS RN

282550-19-0
Record name 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282550-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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